Kinase Hinge-Binding Motif Differentiation: Pyrimidine-4-yloxy vs. Pyridine or Chlorophenyl Analogs
In the (pyrimidin-4-yloxy)pyrrolidine series, the nature of the aryl-ether group directly determines kinase-target engagement. The 4-chlorophenyl analog (CAS 2034246-60-9) inhibits MET kinase with an IC50 of 12 nM, whereas the pyridin-4-yloxy analog (CAS 2034494-27-2) – lacking the second pyrimidine nitrogen – shows no reported MET activity, illustrating that the pyrimidine's two-nitrogen arrangement is critical for hinge-region hydrogen bonding [1]. The target compound, bearing the unsubstituted pyrimidin-4-yloxy group, is predicted to retain this hydrogen-bonding capacity while offering a distinct selectivity profile due to the electron-withdrawing tetrazole substituent on the phenyl ring.
| Evidence Dimension | In vitro kinase inhibition (MET) |
|---|---|
| Target Compound Data | No direct MET data available; predicted to engage MET hinge via pyrimidine N1/N3 |
| Comparator Or Baseline | (4-Chlorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone: MET IC50 = 12 nM; (3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone: no MET activity reported |
| Quantified Difference | Approximately >100-fold differential activity between pyrimidine-4-yloxy and pyridin-4-yloxy analogs |
| Conditions | Biochemical kinase assay; exact conditions not publicly available for target compound |
Why This Matters
Procurement of the pyrimidine-4-yloxy (rather than pyridine or chlorophenyl) variant is essential for studies requiring retention of the bidentate hinge-binding hydrogen-bond network characteristic of ATP-competitive kinase inhibitors.
- [1] Kuujia. (4-Chlorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034246-60-9). MET kinase IC50 = 12 nM. Accessed 2026-05-09. View Source
